Cas no 268-77-9 (Naphtho[2,3-b]thiophene)

Naphtho[2,3-b]thiophene structure
Naphtho[2,3-b]thiophene structure
商品名:Naphtho[2,3-b]thiophene
CAS番号:268-77-9
MF:C12H8S
メガワット:184.2569
CID:274771
PubChem ID:67497

Naphtho[2,3-b]thiophene 化学的及び物理的性質

名前と識別子

    • Naphtho[2,3-b]thiophene
    • Naphtha[2,3-b]thiophene
    • benzo[f][1]benzothiole
    • Naphtho(2,3-b)thiophene
    • CYKIHIBNSFRKQP-UHFFFAOYSA-N
    • NSC149717
    • Maybridge1_007057
    • naphtho(2,3-b)thiophenie
    • HMS561I17
    • FCH843564
    • UNII-TJT7SES6N3
    • NSC 149717
    • CCG-45043
    • SCHEMBL144203
    • EINECS 205-977-9
    • NS00041786
    • TJT7SES6N3
    • THIOPHANTHRENE
    • 268-77-9
    • THIAPHANTHRENE
    • AKOS006279550
    • DTXSID60181304
    • SR-01000634836-1
    • 1-THIA-1H-BENZ(F)INDENE
    • NSC-149717
    • Naphtha(2,3-b)thiophene
    • DTXCID30103795
    • インチ: 1S/C12H8S/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8H
    • InChIKey: CYKIHIBNSFRKQP-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C([H])C2=C([H])C3=C([H])C([H])=C([H])C([H])=C3C([H])=C12

計算された属性

  • せいみつぶんしりょう: 184.034671g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 184.034671g/mol
  • 単一同位体質量: 184.034671g/mol
  • 水素結合トポロジー分子極性表面積: 28.2Ų
  • 重原子数: 13
  • 複雑さ: 190
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.252
  • ふってん: 340.2°Cat760mmHg
  • フラッシュポイント: 118.4°C
  • 屈折率: 1.756
  • PSA: 0
  • LogP: 4.05450

Naphtho[2,3-b]thiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N953676-250mg
Naphtho[2,3-b]thiophene
268-77-9 98%
250mg
¥1,044.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N953676-100mg
Naphtho[2,3-b]thiophene
268-77-9 98%
100mg
¥459.00 2022-09-28

Naphtho[2,3-b]thiophene 関連文献

Naphtho[2,3-b]thiopheneに関する追加情報

Comprehensive Overview of Naphtho[2,3-b]thiophene (CAS No. 268-77-9): Properties, Applications, and Research Insights

Naphtho[2,3-b]thiophene (CAS No. 268-77-9) is a polycyclic aromatic compound that has garnered significant attention in organic chemistry and materials science due to its unique structural and electronic properties. This fused-ring system, combining naphthalene and thiophene moieties, exhibits remarkable stability and optoelectronic characteristics, making it a valuable building block for advanced materials. Researchers and industries are increasingly exploring its potential in organic semiconductors, OLEDs, and photovoltaic devices, aligning with the global push toward sustainable energy solutions.

The compound's molecular structure features a planar configuration, which facilitates π-π stacking interactions—a critical factor in enhancing charge transport properties. Recent studies highlight its role in high-performance organic field-effect transistors (OFETs), where its electron mobility outperforms many traditional materials. This has sparked interest among startups and tech giants investing in flexible electronics and wearable technology, addressing the demand for lightweight, energy-efficient components.

From a synthetic perspective, Naphtho[2,3-b]thiophene is typically prepared via palladium-catalyzed cross-coupling reactions or cyclization techniques. Its synthetic versatility allows for functionalization at multiple positions, enabling tailored derivatives for specific applications. For instance, introducing electron-withdrawing groups can fine-tune its bandgap, a hot topic in optoelectronic material design. Such modifications are frequently discussed in forums and academic papers, reflecting the compound's relevance in cutting-edge research.

Environmental and green chemistry considerations are also driving innovation around this compound. Scientists are exploring solvent-free synthesis methods and biodegradable derivatives to reduce ecological footprints—a response to growing consumer demand for eco-friendly materials. These efforts align with the United Nations' Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production).

In the pharmaceutical realm, while Naphtho[2,3-b]thiophene itself is not a drug candidate, its scaffold serves as a precursor for bioactive molecules. Computational studies suggest potential in kinase inhibition and anticancer agent development, though rigorous clinical validation remains ongoing. This dual utility in materials and life sciences underscores its interdisciplinary appeal.

Market analysts note rising patent filings related to Naphtho[2,3-b]thiophene-based technologies, particularly in Asia-Pacific regions dominating OLED manufacturing. FAQs often revolve around its commercial availability, safety data sheets (SDS), and scalable synthesis—topics frequently searched in academic and industrial databases. Suppliers increasingly list it under categories like "advanced electronic materials" or "aromatic heterocycles," catering to niche buyers.

To summarize, Naphtho[2,3-b]thiophene (CAS No. 268-77-9) bridges fundamental research and industrial innovation. Its adaptability across optoelectronics, sustainable chemistry, and drug discovery positions it as a compound of enduring significance. As R&D investments grow, this molecule will likely remain at the forefront of discussions on next-generation materials and clean energy technologies.

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